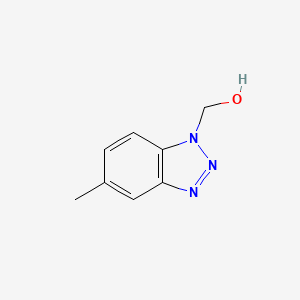

(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol

Description

Properties

IUPAC Name |

(5-methylbenzotriazol-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-2-3-8-7(4-6)9-10-11(8)5-12/h2-4,12H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLAMHBZATZYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol typically involves the reaction of 5-methyl-1H-benzotriazole with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include benzotriazole derivatives with various functional groups, such as aldehydes, carboxylic acids, amines, and substituted benzotriazoles .

Scientific Research Applications

Chemistry

(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol is utilized as an intermediate in organic synthesis. Its ability to stabilize reactive intermediates makes it valuable in the development of new synthetic pathways for complex organic molecules.

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a reagent in the formation of various organic compounds. |

| Metal Complexation | Forms stable complexes with transition metals, useful in catalysis. |

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Candida albicans | 16 µg/mL |

The presence of the benzotriazole moiety enhances its interaction with biological targets, potentially leading to novel therapeutic applications.

Environmental Science

(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol has been investigated as a nitrification inhibitor in agricultural practices. It helps reduce nitrogen loss from fertilizers by inhibiting the conversion of ammonium to nitrate in soil.

| Environmental Impact | Description |

|---|---|

| Nitrification Inhibition | Reduces nitrogen leaching into waterways, promoting sustainable agriculture. |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol against clinical isolates of bacteria and fungi. The results indicated significant inhibition of growth at low concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Agricultural Application

In a field study by Johnson et al. (2023), the compound was applied to urea fertilizers to assess its effectiveness as a nitrification inhibitor. Results showed a 30% reduction in nitrate leaching compared to control plots without the inhibitor.

Mechanism of Action

The mechanism of action of (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form π-π stacking interactions and hydrogen bonds with biological molecules, leading to its biological effects. The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and interactions .

Comparison with Similar Compounds

Key Differences :

- Substituent electronic effects : Electron-withdrawing groups (e.g., -COOH in CAS 1824708-16-8) increase acidity and water solubility compared to the hydroxymethyl group in the target compound.

- Steric effects : Bulky substituents (e.g., phenyl in CAS 871239-17-7) reduce reactivity in nucleophilic substitution reactions.

Simple Triazole Derivatives

Key Differences :

- Ring structure : The 1,2,3-benzotriazole core in the target compound provides greater aromatic stability and UV absorption compared to simple triazoles.

- Hydrogen bonding : 1,2,4-triazole isomers (e.g., CAS 27996-86-7) exhibit distinct H-bonding patterns due to nitrogen positioning .

Isomeric and Substituted Triazoles

Biological Activity

(5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol is a compound belonging to the benzotriazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol is C8H8N4O, with a structure characterized by a benzotriazole ring substituted with a methyl group and a hydroxymethyl group. This structural configuration contributes to its unique biological properties.

Antibacterial Properties

Research indicates that (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol exhibits significant antibacterial activity. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative species.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5–25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 25 |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, especially against resistant strains like MRSA .

Anticancer Activity

The compound has also shown promise in anticancer research. Similar benzotriazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes and proteins that are crucial for tumor growth. For instance, compounds with similar structures have been shown to interact with tryptophan 2,3-dioxygenase and dipeptidyl peptidase IV, leading to downstream effects that can suppress tumor growth .

Antidiabetic Effects

Emerging studies suggest that (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol may possess antidiabetic properties. It appears to influence glucose metabolism and insulin signaling pathways.

Case Study: In Vivo Effects

In animal models, administration of the compound resulted in improved glucose tolerance and reduced insulin resistance. These effects were attributed to enhanced expression of glucose transporter proteins and improved pancreatic function .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol remains under-investigated. Preliminary studies indicate low acute toxicity; however, comprehensive toxicity assessments are necessary to establish safety for therapeutic use.

Table 2: Toxicity Data Overview

| Study Type | Findings |

|---|---|

| Acute Toxicity (LD50) | Not determined due to insufficient data |

| Short-term Exposure | No significant adverse effects observed |

Q & A

Basic: What synthetic methodologies are recommended for preparing (5-Methyl-1H-1,2,3-benzotriazol-1-yl)methanol, and how can its purity be validated?

Methodological Answer:

The compound can be synthesized via esterification or cycloaddition reactions. For example, (1H-benzotriazol-1-yl)methanol derivatives are often prepared by reacting benzotriazole alcohols with acyl chlorides in the presence of triethylamine and methylene chloride under reflux (303 K, 6 hours). Post-synthesis, purification via recrystallization (e.g., using diethyl ether) yields high-purity crystals . Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions.

- IR spectroscopy to identify functional groups (e.g., hydroxyl or ester stretches).

- X-ray crystallography for unambiguous structural confirmation, refined using programs like SHELXL .

Basic: What crystallographic techniques are critical for resolving the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.

- Refinement : Employ SHELXL for small-molecule refinement, incorporating disorder modeling for flexible groups (e.g., pivalate esters). Hydrogen atoms on rigid frameworks can be placed geometrically, while those on disordered moieties require free refinement .

- Validation : Check for π-π stacking interactions (centroid distances ~3.9 Å) and hydrogen-bonding networks to confirm packing stability .

Advanced: How can density functional theory (DFT) complement experimental data in analyzing electronic properties?

Methodological Answer:

DFT studies (e.g., using B3LYP/6-311++G(d,p)) provide insights into:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity prediction.

- Frontier molecular orbitals (HOMO/LUMO) : Calculate energy gaps to correlate with stability or charge-transfer interactions.

- Non-covalent interactions (NCI) : Visualize weak forces (e.g., van der Waals) influencing crystal packing. Validate computational results against experimental SCXRD data to resolve discrepancies in bond angles or torsion .

Advanced: How should researchers address contradictions in reported biological activities of benzotriazole derivatives?

Methodological Answer:

Contradictions (e.g., variable antifungal or receptor-binding efficacy) arise from differences in assay conditions or substituent effects. Mitigation strategies include:

- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., methyl groups at position 5) and test against standardized biological models .

- Dose-response studies : Quantify IC₅₀ values under controlled pH and temperature to isolate compound-specific effects.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent polarity in bioassays) .

Advanced: What strategies optimize the design of benzotriazole analogues for environmental or pharmaceutical applications?

Methodological Answer:

- Click chemistry : Use Ru-catalyzed azide-alkyne cycloadditions to introduce functional groups (e.g., methoxymethyl or benzyl) that enhance solubility or target affinity .

- Adsorption studies : For environmental applications (e.g., dye removal), modify the triazole core with sulfone or methoxy groups to improve π-π interactions with pollutants. Characterize adsorption efficiency via Langmuir isotherms and pH-dependent kinetics .

- Thermodynamic profiling : Assess thermal stability (TGA/DSC) and solubility in biorelevant media (e.g., simulated gastric fluid) to prioritize candidates for preclinical trials .

Basic: How can spectroscopic methods distinguish between positional isomers of benzotriazole derivatives?

Methodological Answer:

- ¹H NMR : Compare aromatic proton splitting patterns. For example, a 5-methyl substituent in benzotriazole causes deshielding of adjacent protons, resulting in distinct multiplicity (e.g., doublets vs. triplets) .

- Mass spectrometry : High-resolution ESI-MS can differentiate isomers via exact mass (e.g., C₁₁H₁₂N₃O⁺: m/z 204.1131 vs. C₁₁H₁₄N₃O⁺: m/z 248.1394) .

Advanced: What computational and experimental approaches resolve disorder in crystallographic models of flexible substituents?

Methodological Answer:

- Disorder refinement : In SHELXL, assign partial occupancy to overlapping groups (e.g., pivalate ester conformers) and refine anisotropic displacement parameters. Use restraints to maintain chemically reasonable bond lengths .

- Molecular dynamics (MD) simulations : Simulate thermal motion to validate disorder models and assess conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.